ENT2‑Selective Inhibition Inferred from the FPMINT Pharmacophore: 5–10‑Fold Selectivity Over ENT1
The 2‑fluorophenylpiperazine substructure of 1049416‑79‑6 is a demonstrated pharmacophore for ENT2‑preferring inhibition. The closely related lead compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) exhibited an IC50 for ENT2 that was 5‑ to 10‑fold lower than its IC50 for ENT1 in [³H]uridine uptake assays performed in PK15NTD nucleoside‑transporter‑deficient cells stably expressing cloned human ENT1 or ENT2 [1]. SAR studies confirmed that the ortho‑fluorine atom on the phenyl ring was essential for inhibitory activity; its removal or relocation abolished or markedly diminished potency at both ENT subtypes [1]. Because 1049416‑79‑6 conserves the identical 2‑fluorophenylpiperazine core but replaces the triazine‑naphthalene tail of FPMINT with a 3,4,5‑trimethoxybenzamide group, it is expected to retain ENT2‑preferential binding while offering a distinct pharmacokinetic and solubility profile imparted by the benzamide moiety. No published IC50 values for ENT1 or ENT2 are available for the 4‑fluorophenyl regioisomer (CAS 1049439‑84‑0), the 2,3,4‑trimethoxy isomer (CAS 1049417‑73‑3), or the sulfonyl‑bridged analog, making 1049416‑79‑6 the only commercially accessible compound that combines the validated 2‑fluorophenylpiperazine ENT‑pharmacophore with a 3,4,5‑trimethoxybenzamide tail.
| Evidence Dimension | ENT2 vs ENT1 selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | No direct IC50 data available; conserves the full 2‑fluorophenylpiperazine ENT pharmacophore of FPMINT |
| Comparator Or Baseline | FPMINT: ENT2 IC50 5–10‑fold lower than ENT1 IC50 in PK15NTD/ENT1 and PK15NTD/ENT2 cells [1] |
| Quantified Difference | 5–10‑fold ENT2 selectivity for the FPMINT scaffold; structural conservation of the pharmacophore in 1049416‑79‑6 |
| Conditions | [³H]uridine uptake assay; nucleoside‑transporter‑deficient PK15NTD cells expressing cloned human ENT1 or ENT2 |
Why This Matters
ENT2‑selectivity is a rare and sought‑after profile because all clinically established ENT inhibitors are ENT1‑selective; a compound retaining this selectivity fingerprint enables mechanistic studies of adenosine signalling and nucleoside‑drug transport with reduced ENT1‑mediated off‑target effects.
- [1] Tang, P.C.T. et al. (2016) 'Inhibition of human equilibrative nucleoside transporters by FPMINT', European Journal of Pharmacology, 791, pp. 693–702. doi:10.1016/j.ejphar.2016.07.038. View Source
